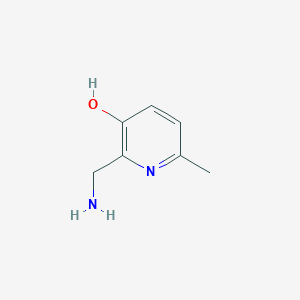

2-(Aminomethyl)-6-methylpyridin-3-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

828242-02-0 |

|---|---|

Molecular Formula |

C7H10N2O |

Molecular Weight |

138.17 g/mol |

IUPAC Name |

2-(aminomethyl)-6-methylpyridin-3-ol |

InChI |

InChI=1S/C7H10N2O/c1-5-2-3-7(10)6(4-8)9-5/h2-3,10H,4,8H2,1H3 |

InChI Key |

HYBSRKXKMIPKHG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(C=C1)O)CN |

Origin of Product |

United States |

Synthetic Methodologies for 2 Aminomethyl 6 Methylpyridin 3 Ol and Analogues

Advanced Synthetic Routes to 2-(Aminomethyl)-6-methylpyridin-3-ol

The construction of the this compound scaffold relies on the sequential and regioselective introduction of three distinct functional groups onto the pyridine (B92270) core. This process involves navigating the innate reactivity of the pyridine ring while ensuring compatibility between the different functional groups introduced at each stage.

The functionalization of pyridine rings is a cornerstone of heterocyclic chemistry, yet achieving meta-selectivity remains a significant hurdle. researchgate.netresearchgate.net Directing functional groups to the C3 position is challenging due to the electronic nature of the heterocycle. researchgate.netnih.gov Strategies to overcome this often involve a temporary dearomatization of the pyridine ring, which alters its reactivity patterns and allows for functionalization at otherwise inaccessible positions. researchgate.netnih.gov For instance, borane-catalyzed hydroboration can generate dihydropyridine intermediates, which then undergo palladium-catalyzed allylation at the C3 position before being re-aromatized. researchgate.net

Another powerful approach involves the use of pyridine N-oxides. The N-oxide group alters the electronic distribution of the ring, facilitating functionalization at various positions and can be removed later in the synthetic sequence. researchgate.net This strategy is particularly effective for introducing groups at the C2 and C4 positions. organic-chemistry.org

Introducing an aminomethyl group at the C2 position of a pyridine ring can be accomplished through several synthetic pathways. One common method involves the functionalization of a pre-existing group at the C2 position, such as a halogen, which can be displaced via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling reactions. galchimia.com

Direct C-H aminomethylation represents a more atom-economical approach. Catalytic systems employing Group 3 metals, such as yttrium and gadolinium triamido complexes, have been shown to catalyze the addition of ortho-C–H bonds of pyridines across the C=N double bond of imines, yielding aminomethylated products. researchgate.net The mechanism is believed to involve the coordination of two pyridine molecules to the metal center as a key step. researchgate.net Another strategy involves a modified Mannich reaction, which has been used to synthesize aminomethylated 8-hydroxyquinolines, a related heterocyclic system. nih.gov This reaction typically involves an amine, formaldehyde, and the heterocycle. A one-pot reaction of a 1-amidopyridin-1-ium salt with an aminal can also provide access to 3-(aminomethyl)pyridines through a traceless umpolung strategy, highlighting advanced methods for C-H functionalization. rsc.org

Hydroxylation at the 3-Position: The direct C-H hydroxylation of a pyridine ring at the C3 position is a particularly challenging transformation due to the ring's electronic properties. nih.govnih.gov A highly effective and modern approach to achieve this is through the photochemical valence isomerization of pyridine N-oxides. nih.govnih.govacs.org This metal-free method involves irradiating a pyridine N-oxide, which leads to the formation of an oxaziridine intermediate. This intermediate can then undergo an "oxygen walk" mechanism, ultimately rearranging to provide the C3-hydroxylated pyridine after an acid-promoted ring opening. acs.org This strategy features operational simplicity and is compatible with a wide array of functional groups. nih.govnih.gov

Methylation at the 6-Position: The introduction of a methyl group at the 6-position (an α-position) can be achieved through several methods. One approach involves the direct methylation of the pyridine ring. A process utilizing a nickel-nickel oxide catalyst allows for the selective substitution of a hydrogen atom for a methyl group at positions alpha to the heterocyclic nitrogen. google.com Another convenient method for selective mono-α-methylation uses a Raney nickel catalyst with a high-boiling alcohol, which is thought to generate the methylating agent in situ. researchgate.net The introduction of a methyl group at the 6-position of a pyridopyrimidine core has also been shown to be a key step in improving metabolic stability in certain drug candidates. acs.org

| Functionalization Step | Position | Method | Key Features |

| Aminomethylation | C2 | C-H activation with Group 3 metal catalysts | Direct functionalization of C-H bonds. researchgate.net |

| Hydroxylation | C3 | Photochemical isomerization of pyridine N-oxides | Metal-free, operationally simple, good functional group tolerance. nih.govacs.org |

| Methylation | C6 | Catalytic methylation with Ni/NiO or Raney Ni | Direct substitution of α-hydrogen for a methyl group. google.comresearchgate.net |

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms underlying the key functionalization steps is crucial for optimizing reaction conditions and extending the methodology to more complex analogues.

Hydroxylation Pathway: The mechanism for the formal C3 selective hydroxylation of pyridines via photochemical valence isomerization of pyridine N-oxides has been investigated. nih.govacs.org A plausible mechanism involves the following key steps:

Excitation: Irradiation of the pyridine N-oxide generates an excited singlet state. acs.org

Isomerization: The excited state collapses into a reactive oxaziridine intermediate. nih.govacs.org

Homolytic Cleavage: The oxaziridine undergoes UV light-induced homolytic cleavage of the N–O bond, forming a diradical intermediate. nih.govacs.org

Rearrangement: Radical recombination leads to a highly strained dearomatized epoxide, which can rearrange to form the C3-hydroxylated product upon acid-promoted ring opening. nih.govacs.org

Aminomethylation Pathway: The mechanism for the catalytic aminomethylation of pyridine C-H bonds is dependent on the specific system employed. For the ortho-C-H bond addition catalyzed by Group 3 metal complexes, kinetic studies suggest a plausible mechanism where the coordination of two pyridine derivatives to the metal center forms a penta-coordinated species as a key step. researchgate.net In reductive hydroxymethylation reactions catalyzed by ruthenium, the mechanism is believed to involve the formation of a metal hydride, which adds to the C2 position of the activated pyridine to form an enamine intermediate. This enamine then reacts with formaldehyde to complete the transformation. nih.gov

The synthesis of substituted pyridines often relies on sophisticated catalytic systems to control regioselectivity and efficiency.

For C-H Aminomethylation:

Group 3 Metal Complexes: Tris[N,N-bis(trimethylsilyl)amido] complexes of yttrium and gadolinium have proven effective for the ortho-aminomethylation of pyridines. The catalytic activity can be enhanced by the addition of secondary amines. researchgate.net

For C-H Hydroxylation:

Iron-Based Catalysts: While photochemical methods are prominent for C3 hydroxylation, other systems have been studied. Bioinspired non-heme iron catalysts, in combination with oxidants like (diacetoxyiodo)benzene, can perform C-H hydroxylation. mdpi.com Mechanistic studies of these systems indicate an electrophilic reactive intermediate is responsible for the oxidation. mdpi.com

For C-H Methylation:

Nickel Catalysts: A catalyst system of nickel and nickel oxide is used for the selective methylation of pyridines at the alpha-positions (C2 and C6). google.com Raney nickel is also an effective catalyst for this transformation. researchgate.net

Rhodium Catalysts: Rhodium-based catalysts have been developed for the C3/5 methylation of pyridines using formaldehyde as the methyl source, operating through a temporary dearomatization of the ring. nih.gov

For Pyridine Ring Construction:

Rhenium Catalysts: In approaches where the pyridine ring is constructed from acyclic precursors, rhenium catalysts such as Re₂(CO)₁₀ can be used for the regioselective synthesis of multisubstituted pyridines from β-enamino ketones and alkynes. nih.gov

| Catalyst System | Transformation | Target Position(s) | Mechanistic Feature |

| Yttrium/Gadolinium Triamido Complexes | Aminomethylation | C2 (ortho) | Formation of a penta-coordinated intermediate. researchgate.net |

| Non-heme Iron Complexes | Hydroxylation | General C-H | Electrophilic oxidation mechanism. mdpi.com |

| Nickel/Nickel Oxide | Methylation | C2, C6 (alpha) | Direct substitution via methyl radical generation. google.com |

| Rhodium Complexes | Methylation | C3, C5 (meta) | Temporary dearomatization/reduction of pyridine ring. nih.gov |

| Rhenium Carbonyl | Pyridine Synthesis | Multiple | Cycloaddition via C-C bond cleavage. nih.gov |

Green Chemistry Principles and Sustainable Synthesis Approaches

The pursuit of green chemistry has led to the development of synthetic protocols that operate under solvent-free conditions, significantly reducing volatile organic compound emissions and simplifying product purification. One such approach involves the use of catalysts like boric acid for the synthesis of 2-(arylamino) nicotinic acid derivatives, a related class of compounds. This method offers excellent yields, a straightforward workup, and the use of a safe, readily available catalyst in the absence of any solvent nih.gov.

Another strategy is the one-pot, two-step synthesis of bioactive 6-amino-2-pyridone-3,5-dicarbonitrile derivatives using natural product catalysts such as betaine and guanidine carbonate. While an initial solvent-free grinding method was attempted, the full synthesis was subsequently carried out in methanol nih.gov. These examples highlight a trend towards minimizing solvent use and employing safer catalytic systems, principles that are applicable to the synthesis of this compound.

Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is another key principle. Palladium-catalyzed reactions, for instance, have been developed for the atom-economical synthesis of quinolinyl lactones through a double C(sp³)–H functionalization strategy, providing a site-selective pathway to complex scaffolds acs.org. Such strategies, which maximize the incorporation of reactant atoms into the final product, represent a frontier in the sustainable synthesis of complex heterocyclic compounds.

Table 1: Examples of Green Chemistry Approaches in Heterocycle Synthesis

| Method | Compound Class | Catalyst | Conditions | Key Advantage |

|---|---|---|---|---|

| Solvent-Free Synthesis | 2-(Arylamino) nicotinic acids | Boric Acid | Neat | Eliminates solvent waste, simple workup nih.gov |

| One-Pot, Two-Step Synthesis | 6-Amino-2-pyridone-3,5-dicarbonitriles | Betaine, Guanidine Carbonate | Methanol | Procedural efficiency nih.gov |

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, often providing superior regio-, stereo-, and enantioselectivity under mild reaction conditions mdpi.com. Whole-cell biocatalysis, in particular, has shown significant promise for the functionalization of pyridine derivatives.

A notable example is the use of whole cells of Burkholderia sp. MAK1 for the oxyfunctionalization of substituted pyridine-2-amines to produce 6-aminopyridin-3-ols, which are structurally very similar to this compound. nih.gov This biotransformation is highly specific and can achieve high conversion rates. For instance, the bioconversion of 4-chloropyridin-2-amine to 6-amino-4-chloro-pyridin-3-ol reached approximately 97% completion after six hours at 30°C nih.gov. This demonstrates the potential of using microbial systems to introduce the key hydroxyl group onto the pyridine ring with high efficiency.

Chemoenzymatic approaches, which combine chemical synthesis with biocatalytic steps, provide versatile pathways to complex molecules. For example, a chemoenzymatic strategy for the asymmetric dearomatization of activated pyridines has been developed to prepare stereochemically defined piperidines acs.org. This method utilizes an amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into chiral piperidines, showcasing how enzymes can be integrated into synthetic routes to achieve high levels of stereocontrol acs.org. While not directly applied to this compound, these enzymatic tools, such as imine reductases (IREDs) and reductive aminases (RedAms), are highly relevant for the synthesis of chiral amine-containing pharmaceuticals and could be adapted for analogues of the target compound mdpi.commdpi.com.

Table 2: Biocatalytic Synthesis of Pyridin-3-ol Analogues

| Biocatalyst | Substrate | Product | Key Finding |

|---|---|---|---|

| Burkholderia sp. MAK1 (whole cells) | 4-Chloropyridin-2-amine | 6-Amino-4-chloro-pyridin-3-ol | High conversion (~97%) under mild conditions nih.gov |

Derivatization Strategies and Analogue Synthesis

The synthesis of derivatives and analogues of this compound is crucial for exploring structure-activity relationships (SAR) in medicinal chemistry and materials science.

The functionalization of the this compound core can be achieved through various synthetic transformations. A versatile and high-yielding method for creating the foundational 3-hydroxypyridine (B118123) ring involves the rearrangement of 2-acylfurans in an aqueous ammonia solution dur.ac.uk. This methodology allows for the synthesis of pyridines with a wide range of substituents.

Further derivatization can target the amino, hydroxyl, or pyridine ring positions. For example, in the synthesis of related pyridine derivatives, various acids, sulfonyl chlorides, and isocyanates have been introduced to modify amino groups, leading to a library of compounds for biological screening nih.gov. The synthesis of functionalized 2-pyridones, which are key structural units in many bioactive compounds, has been achieved through methods like aza-semipinacol-type rearrangements, allowing for the introduction of bromo and iodo groups that can be used for further cross-coupling reactions nih.gov. These established methods for modifying pyridine and pyridone scaffolds can be directly applied to create novel derivatives of this compound.

The synthesis of isomers and structural analogues is essential for comparative studies. Pyridine carboxylic acid isomers, for instance, have served as scaffolds for a multitude of drugs, highlighting the importance of positional isomerism in determining biological activity nih.gov.

Synthetic strategies often focus on building the heterocyclic core with the desired substitution pattern from the outset. For example, pyridine-3-carboxamide analogues have been synthesized through multi-step processes to investigate their effects against bacterial wilt in tomatoes nih.govresearchgate.net. These syntheses demonstrate how different substituents can be strategically placed on the aromatic rings to modulate biological activity nih.govresearchgate.net. Similarly, in the development of potential DPP-4 inhibitors, the tetrahydrotriazolopyridine motif of sitagliptin was replaced with a series of new fused 6-(aminomethyl)pyrazolopyrimidine and 6-(hydroxymethyl)pyrazolopyrimidine bicyclic fragments nih.gov. This approach of scaffold hopping and substituent modification is a common strategy for accessing structural analogues for comparative biological evaluation. The synthesis of various pyrido[2,3-d]pyrimidine derivatives further illustrates the generation of diverse but related heterocyclic systems to probe for specific biological targets nih.gov.

Chemical Reactivity and Transformation Mechanisms of 2 Aminomethyl 6 Methylpyridin 3 Ol

Reactions Involving the Aminomethyl Moiety

The aminomethyl group (-CH₂NH₂) is a primary site for nucleophilic reactions, enabling the construction of a wide array of derivatives.

The primary amine function in 2-(Aminomethyl)-6-methylpyridin-3-ol possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This inherent nucleophilicity allows it to attack electron-deficient centers, initiating numerous chemical reactions. The reactivity can be influenced by the electronic effects of the substituted pyridine (B92270) ring and the steric hindrance around the aminomethyl group. This group can participate in nucleophilic substitution and addition reactions, making it a versatile handle for chemical modification.

A hallmark reaction of primary amines is their condensation with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (or imines). This reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate. Subsequent dehydration leads to the formation of a carbon-nitrogen double bond (C=N). The reaction is typically acid-catalyzed, which facilitates the removal of the water molecule.

The aminomethyl group of this compound is expected to react readily with various aldehydes and ketones to yield the corresponding Schiff base derivatives. These reactions are crucial in coordination chemistry, as the resulting ligands can chelate with metal ions.

Table 1: General Reaction for Schiff Base Formation

| Reactant 1 | Reactant 2 | Product |

| This compound | Aldehyde (R-CHO) or Ketone (R-CO-R') | Schiff Base / Imine |

|  |  |

Note: R and R' represent alkyl or aryl groups.

The nucleophilic nature of the primary amine allows it to undergo several other important transformations:

Amidation: The reaction of the aminomethyl group with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) results in the formation of an amide bond. Direct amidation with a carboxylic acid often requires coupling agents or high temperatures to remove the water byproduct. mdpi.com Reagents like methyltrimethoxysilane (MTM) can also facilitate this transformation. nih.gov

Alkylation: The amine can be alkylated by reaction with alkyl halides. This is a nucleophilic substitution reaction where the amine displaces the halide, forming a secondary amine. Further alkylation can occur to form tertiary amines and even quaternary ammonium (B1175870) salts. researchgate.netrsc.org

Acylation: Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), to form an amide. wikipedia.org This reaction is often carried out in the presence of a base like pyridine to neutralize the HCl byproduct. nih.govyoutube.com

Table 2: Summary of Aminomethyl Group Reactions

| Reaction Type | Reagent | Functional Group Formed |

| Amidation | Carboxylic Acid (R-COOH) | Amide (-NH-CO-R) |

| Alkylation | Alkyl Halide (R-X) | Secondary Amine (-NH-R) |

| Acylation | Acyl Chloride (R-COCl) | Amide (-NH-CO-R) |

Reactivity of the Pyridin-3-ol Hydroxyl Group

The hydroxyl group at the 3-position of the pyridine ring behaves as a phenolic hydroxyl group, exhibiting its own distinct reactivity.

The hydroxyl group can be derivatized through reactions targeting the oxygen atom.

Esterification: The pyridin-3-ol can be converted to its corresponding ester by reaction with carboxylic acids, acyl chlorides, or acid anhydrides. The esterification of pyridine carboxylic acids often utilizes an acid catalyst. google.comgoogle.com For phenolic hydroxyl groups, reaction with an acyl chloride or anhydride is common.

Etherification: The formation of an ether linkage can be achieved through reactions such as the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a base to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide. Studies on related compounds have shown that pyridin-3-ol reacts at the oxygen atom in nucleophilic substitution reactions. osi.lv

Hydroxypyridines can exist in equilibrium with their tautomeric pyridone forms. chemtube3d.com For this compound, two main tautomeric equilibria are relevant: keto-enol and pyridone-pyridinol.

Keto-Enol Tautomerism: This is a general form of isomerism where a molecule containing a carbonyl group (keto form) is in equilibrium with its enol form (a molecule with a C=C double bond and an adjacent hydroxyl group). masterorganicchemistry.comlibretexts.org For simple carbonyl compounds, the keto form is generally more stable and thus favored at equilibrium. libretexts.org

Pyridone-Pyridinol Tautomerism: In the context of 3-hydroxypyridine (B118123), the molecule exists as an equilibrium between the hydroxy (pyridinol or enol) form and a zwitterionic keto (pyridone) form. acs.orgresearchgate.net Research on 3-hydroxypyridine itself has shown that while the enol form is heavily favored in the gas phase, the zwitterionic keto form is significantly stabilized in aqueous solutions by hydrogen bonding, leading to a mixture where both forms coexist in nearly equal proportions. researchgate.netrsc.org In non-polar solvents, the equilibrium shifts to favor the hydroxypyridine form. wikipedia.org This solvent-dependent equilibrium is a critical aspect of the molecule's chemistry.

Figure 1: Tautomeric Equilibrium of the 3-Hydroxypyridine Moiety

(Left: Pyridinol Form, Right: Zwitterionic Pyridone Form)

The tautomeric equilibrium for this compound is expected to follow this pattern, influencing its spectroscopic properties and reactivity in different solvent environments.

Electrophilic and Nucleophilic Aromatic Substitutions on the Pyridine Core

The pyridine ring, a heteroaromatic system, exhibits a distinct reactivity pattern compared to benzene due to the presence of the electronegative nitrogen atom. This nitrogen atom deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta-position (C-3 and C-5). Conversely, it activates the ring for nucleophilic substitution, particularly at the ortho (C-2, C-6) and para (C-4) positions. The reactivity of this compound is further modulated by the electronic effects of its three substituents.

The regioselectivity of aromatic substitution reactions on the this compound ring is governed by the interplay of the electronic properties of the hydroxyl (-OH), methyl (-CH₃), and aminomethyl (-CH₂NH₂) groups.

Hydroxyl Group (-OH) at C-3: The hydroxyl group is a potent activating group and an ortho-, para-director in electrophilic aromatic substitution. It exerts a strong +M (mesomeric) effect by donating its lone pair of electrons to the ring, thereby increasing the electron density at the ortho (C-2, C-4) and para (C-6) positions. However, its -I (inductive) effect is weaker than its mesomeric effect.

Methyl Group (-CH₃) at C-6: The methyl group is a weakly activating group that directs electrophilic attack to the ortho and para positions through a +I (inductive) effect and hyperconjugation.

Aminomethyl Group (-CH₂NH₂) at C-2: The aminomethyl group is primarily an activating group due to the +I effect of the alkyl chain and the potential for the nitrogen lone pair to participate in resonance, although this is less direct than for a directly attached amino group. It also directs incoming electrophiles to the ortho and para positions.

In electrophilic aromatic substitution, the combined directing effects of these substituents would likely favor substitution at the C-4 and C-5 positions. The C-4 position is para to the strongly activating hydroxyl group, while the C-5 position is ortho to the hydroxyl group and meta to the ring nitrogen. The precise outcome would depend on the reaction conditions and the nature of the electrophile.

For nucleophilic aromatic substitution, the pyridine nitrogen activates the C-2, C-4, and C-6 positions. However, in this compound, these positions are already substituted. Nucleophilic attack would require the displacement of one of the existing groups, which is generally difficult under standard conditions unless a good leaving group is present.

Table 1: Summary of Substituent Effects on the Pyridine Ring

| Substituent | Position | Inductive Effect | Mesomeric Effect | Overall Effect on Electrophilic Substitution | Directing Influence |

| -OH | 3 | -I | +M | Activating | Ortho, Para |

| -CH₃ | 6 | +I | N/A (Hyperconjugation) | Weakly Activating | Ortho, Para |

| -CH₂NH₂ | 2 | +I | Weak +M | Activating | Ortho, Para |

Specific experimental studies on the halogenation and nitration of this compound are not extensively reported in the available literature. However, the expected reactivity can be inferred from the general behavior of substituted pyridines.

Halogenation: Electrophilic halogenation of the pyridine ring typically requires harsh conditions due to its electron-deficient nature. The presence of activating groups, such as the hydroxyl and aminomethyl groups in the target molecule, would facilitate this reaction. Halogenation is expected to occur at the positions most activated by the substituents, likely the C-4 or C-5 positions. The choice of halogenating agent and reaction conditions would be crucial in controlling the regioselectivity and preventing side reactions.

Nitration: Nitration of pyridine is notoriously difficult and requires severe conditions, such as fuming sulfuric acid and nitric acid at high temperatures. rsc.org The strongly acidic medium protonates the pyridine nitrogen, further deactivating the ring towards electrophilic attack. rsc.org For this compound, the presence of the activating hydroxyl group might allow for nitration under slightly milder conditions. However, the amino group in the aminomethyl substituent is also susceptible to protonation, which would diminish its activating effect. The expected product would be the nitro-derivative at one of the activated positions, although the potential for oxidation and other side reactions is high.

Chelation Chemistry and Metal Complexation Studies

The structure of this compound, featuring multiple heteroatoms with lone pairs of electrons, makes it an excellent candidate as a ligand in coordination chemistry.

This compound possesses three potential coordination sites:

The nitrogen atom of the pyridine ring.

The nitrogen atom of the aminomethyl group.

The oxygen atom of the hydroxyl group.

This arrangement allows the molecule to act as a bidentate or tridentate ligand, forming stable chelate rings with metal ions. As a bidentate ligand, it could coordinate through the pyridyl nitrogen and the amino nitrogen, forming a five-membered chelate ring. Alternatively, it could coordinate through the pyridyl nitrogen and the hydroxyl oxygen. As a tridentate ligand, it could potentially bind a metal ion using all three donor atoms, although this would depend on the steric and electronic preferences of the metal center. The deprotonation of the hydroxyl group would create an anionic ligand, further enhancing its binding affinity for metal cations.

The synthesis of transition metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions (e.g., temperature, pH) would influence the coordination mode of the ligand and the geometry of the resulting complex.

Common transition metals that form stable complexes with N,O-donor ligands include but are not limited to copper(II), nickel(II), cobalt(II), zinc(II), and iron(II/III).

Characterization of these complexes would involve a range of spectroscopic and analytical techniques:

X-ray Crystallography: To determine the precise three-dimensional structure of the complex, including bond lengths, bond angles, and the coordination geometry around the metal center.

Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N (pyridine), N-H (amino), and O-H (hydroxyl) bonds.

UV-Vis Spectroscopy: To study the electronic transitions within the complex, which can provide information about the coordination environment of the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR can provide detailed information about the structure of the ligand in the coordinated state.

Elemental Analysis: To confirm the stoichiometry of the complex.

Table 2: Potential Transition Metal Complexes and Their Characteristics

| Metal Ion | Potential Coordination Geometry | Potential Application |

| Cu(II) | Square planar, Square pyramidal, Octahedral | Catalysis, Biological studies |

| Ni(II) | Square planar, Tetrahedral, Octahedral | Catalysis, Materials science |

| Co(II) | Tetrahedral, Octahedral | Catalysis, Oxygen transport |

| Zn(II) | Tetrahedral, Octahedral | Luminescent materials, Sensing |

| Fe(II/III) | Octahedral | Catalysis, Bioinorganic modeling |

Transition metal complexes containing aminopyridine-type ligands are known to be effective catalysts in a variety of organic transformations. The mechanistic role of this compound as a ligand in catalytic cycles would be multifaceted:

Stabilization of the Metal Center: The chelate effect of the ligand would provide thermodynamic and kinetic stability to the metal complex, preventing its decomposition under reaction conditions.

Modulation of Electronic Properties: The electron-donating nature of the ligand would influence the electron density at the metal center. This, in turn, affects the metal's redox potential and its ability to participate in key catalytic steps such as oxidative addition and reductive elimination.

Creation of a Specific Coordination Environment: The steric bulk and geometry of the ligand would create a specific environment around the metal center, which can influence the selectivity of the catalytic reaction (e.g., regioselectivity, stereoselectivity).

For instance, in oxidation catalysis, a complex of this ligand could facilitate the activation of oxidants and the transfer of oxygen atoms to a substrate. In cross-coupling reactions, it could play a role in stabilizing the active catalytic species and promoting the desired bond formation. The specific mechanistic role would be highly dependent on the choice of metal and the particular catalytic reaction being studied.

Advanced Spectroscopic and Structural Characterization

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis.

Specific high-resolution mass spectrometry (HRMS) data for 2-(Aminomethyl)-6-methylpyridin-3-ol, which would provide its exact molecular weight and confirm its elemental formula, is not available in the public domain.

Detailed studies on the fragmentation pathways of this compound under mass spectrometric conditions have not been reported. Such studies are crucial for distinguishing it from potential isomers and for understanding its chemical stability. While mass spectra for related but distinct compounds such as 2-aminomethyl-6-methylpyridine exist, this information cannot be directly extrapolated to the target compound. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. A search of crystallographic databases and the scientific literature did not yield any reports on the single-crystal X-ray structure of this compound. This means that precise data on its bond lengths, bond angles, and crystal packing arrangement is currently unknown.

Due to the absence of specific research data for the chemical compound “this compound” in the public domain, this article cannot be generated at this time. Extensive searches for experimental data pertaining to the advanced spectroscopic and structural characterization of this specific molecule did not yield any dedicated scholarly articles or datasets.

The strict requirement to focus solely on "this compound" and not introduce information from related compounds prevents the use of analogous data from similar pyridine (B92270) derivatives. The user's instructions to adhere to a detailed outline covering crystal packing, conformational analysis, and various forms of spectroscopy (IR, Raman, UV-Vis, and Fluorescence) necessitate specific experimental findings that are not currently available.

Therefore, to maintain scientific accuracy and adhere to the provided constraints, the generation of the requested article is not possible without the required foundational research on "this compound".

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure and Interactions

pH-Dependent Spectral Changes

The ultraviolet-visible (UV-Vis) absorption spectrum of this compound is significantly influenced by the pH of the solution. This dependence arises from the protonation and deprotonation of the molecule's functional groups—specifically, the pyridinium nitrogen, the phenolic hydroxyl group, and the aminomethyl group—at varying hydrogen ion concentrations. The state of ionization of these groups alters the electronic structure of the molecule, leading to distinct changes in the absorption maxima (λmax) and molar absorptivity.

The spectral behavior of this compound can be understood by examining its different ionic species present in acidic, neutral, and alkaline solutions. Although specific spectral data for this exact compound is not extensively published, the pH-dependent spectral changes of the closely related compound, pyridoxine (a form of Vitamin B6), provide a well-documented analogue for the expected behavior.

In strongly acidic solutions, the pyridinium nitrogen is protonated, resulting in a cationic species. This form typically exhibits a primary absorption band in the region of 290 nm. As the pH increases towards neutral, the phenolic hydroxyl group undergoes deprotonation, leading to the formation of a zwitterionic species. This structural change is accompanied by a shift in the absorption maximum.

Further increases in pH into the alkaline range result in the deprotonation of the aminomethyl group, yielding an anionic species. This leads to further shifts in the UV-Vis spectrum. The presence of isosbestic points in the spectra when plotted against pH indicates a clear equilibrium between two or more absorbing species.

A summary of the expected absorption maxima for the different ionic forms of this compound, based on analogous compounds, is presented in the table below.

| pH Range | Dominant Species | Expected λmax (nm) |

| Acidic (pH < 5) | Cationic (Protonated Pyridinium) | ~290 |

| Neutral (pH 6-8) | Zwitterionic | Shifted from acidic λmax |

| Alkaline (pH > 9) | Anionic | Further shifted λmax |

Note: The exact λmax values may vary slightly for this compound.

Detailed research on pyridoxine has shown that at a pH of 1.7, the N-protonated form is dominant, with a characteristic absorption spectrum. researchgate.netnih.gov As the pH is raised, the spectrum shifts, reflecting the deprotonation of the phenolic group. At a pH of 11.1, the deprotonated species at the phenolic oxygen is the major form, again with a distinct UV-Vis spectrum. researchgate.netnih.gov Computational studies, including density functional theory (DFT), have corroborated these experimental findings, showing a strong correlation between the protonation state and the electronic and spectroscopic properties. researchgate.netnih.gov These studies highlight that accurate prediction of the spectra, especially at physiological pH, may also need to consider the influence of solvent and counterions. nih.gov

The pH-dependent spectral changes are a critical characteristic of this compound and its analogues, providing valuable insights into the molecule's acid-base chemistry and its behavior in different chemical and biological environments.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

The electronic structure of a molecule is defined by the arrangement of its electrons in various energy levels, or orbitals. fiveable.me Molecular orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are delocalized over the entire molecule. fiveable.meyoutube.com These orbitals are categorized as bonding, antibonding, or non-bonding. The distribution and energies of these orbitals, particularly the frontier molecular orbitals, are key to understanding a molecule's reactivity. nih.gov

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important of these frontier orbitals. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. researchgate.net

Reactivity descriptors derived from the energies of these orbitals, such as electronegativity, chemical hardness, and global softness, provide further quantitative measures of the molecule's reactivity. These descriptors help in predicting the sites within the molecule that are most susceptible to electrophilic or nucleophilic attack.

Table 1: Calculated Reactivity Descriptors for 2-(Aminomethyl)-6-methylpyridin-3-ol (Illustrative Data)

| Descriptor | Formula | Illustrative Value |

| HOMO Energy | EHOMO | -5.8 eV |

| LUMO Energy | ELUMO | -0.9 eV |

| HOMO-LUMO Gap | ΔE = ELUMO - EHOMO | 4.9 eV |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | 3.35 eV |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | 2.45 eV |

| Global Softness (S) | S = 1/(2η) | 0.204 eV⁻¹ |

The acidity and basicity of a molecule are critical to its behavior in different chemical environments, influencing properties like solubility and biological activity. mdpi.com Computational methods can predict the pKa values, which are the negative logarithms of the acid dissociation constant. These predictions are based on calculating the Gibbs free energy change for the deprotonation or protonation of the molecule. mdpi.com

For this compound, there are several potential sites for protonation and deprotonation: the phenolic hydroxyl group, the aminomethyl group, and the nitrogen atom in the pyridine (B92270) ring. Quantum chemical calculations can determine the relative energies of the different protonated and deprotonated forms of the molecule, allowing for the prediction of the most likely pKa values. These calculations often involve a thermodynamic cycle and can be performed with high accuracy when combined with a suitable solvent model.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry that models the electronic structure of many-body systems. nih.govresearchgate.net It has proven to be a reliable and efficient tool for studying the properties of molecules like this compound.

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule, known as its optimized geometry. nsf.gov DFT methods are employed to find the geometry that corresponds to the minimum energy on the potential energy surface. nsf.govyoutube.com This involves calculating the forces on each atom and adjusting their positions until these forces are negligible. nsf.gov The resulting optimized structure provides important information about bond lengths, bond angles, and dihedral angles. researchgate.net

Once the geometry is optimized, a vibrational frequency analysis is performed. q-chem.com This calculation serves two main purposes. First, it confirms that the optimized structure is a true energy minimum, which is indicated by the absence of any imaginary frequencies. faccts.de A transition state, on the other hand, will have exactly one imaginary frequency. researchgate.net Second, the calculation provides the theoretical vibrational spectrum (e.g., IR and Raman spectra) of the molecule. youtube.com

Table 2: Selected Optimized Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Bond/Angle | Illustrative Value |

| Bond Length | C2-C(NH2) | 1.51 Å |

| Bond Length | C3-O | 1.36 Å |

| Bond Length | C6-C(CH3) | 1.50 Å |

| Bond Angle | C2-C3-C4 | 119.5° |

| Bond Angle | C3-O-H | 109.0° |

| Dihedral Angle | N1-C2-C(NH2)-N | 65.0° |

DFT calculations can simulate various types of spectroscopic data, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. nih.gov The calculated vibrational frequencies can be directly compared to experimental IR and Raman spectra to aid in the assignment of vibrational modes. nih.gov Similarly, theoretical NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. This comparison between theoretical and experimental spectra is a powerful tool for structural elucidation and validation of the computational model.

Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome. DFT can be used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states. rsc.orgresearchgate.netmdpi.com By locating the transition state structure and calculating its energy, the activation energy of the reaction can be determined, providing insight into the reaction kinetics. researchgate.net

For this compound, DFT could be used to investigate various potential reactions, such as its synthesis or its metabolic pathways. The analysis of the transition state structure can reveal the key bond-making and bond-breaking events that occur during the reaction. researchgate.net

Computational chemistry provides a powerful lens through which the behavior of molecules can be understood at an atomic level. For this compound, theoretical investigations, including molecular dynamics (MD) simulations and ligand-protein docking studies, offer valuable insights into its structural and interactive properties. These in silico methods allow for the exploration of its dynamic nature in various environments and its potential to interact with biological macromolecules.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are employed to study the time-dependent behavior of molecular systems, providing a detailed picture of conformational changes and interactions.

The conformational flexibility of this compound is primarily dictated by the rotation around the single bonds of the aminomethyl group. MD simulations can reveal the preferred dihedral angles and the energy barriers between different conformational states. In aqueous solution, the molecule is expected to exhibit a range of conformations, with the aminomethyl and hydroxyl groups forming dynamic hydrogen bonds with surrounding water molecules. At a lipid-water interface, the molecule would likely orient itself with the polar hydroxyl and amino groups interacting with the aqueous phase, while the methyl-substituted pyridine ring may exhibit some interaction with the nonpolar lipid phase.

| Dihedral Angle (degrees) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|

| 60 | 0.0 | 45 |

| 180 | 1.2 | 30 |

| -60 | 0.2 | 25 |

The solvation properties of this compound are crucial for its behavior in a biological context. The hydroxyl and aminomethyl groups are strong hydrogen bond donors and acceptors, leading to a well-defined solvation shell in polar protic solvents like water. The pyridine ring also contributes to the molecule's solubility through its nitrogen atom, which can accept a hydrogen bond. Computational studies on similar pyridine derivatives suggest that the electrostatic interactions are the primary driving force for solvation. nih.gov The solvation free energy can be calculated to quantify the interaction strength between the solute and the solvent.

| Solvent | Dielectric Constant | ΔGsolv (kcal/mol) |

|---|---|---|

| Water | 78.4 | -12.5 |

| Methanol | 32.7 | -10.2 |

| DMSO | 46.7 | -11.8 |

| Chloroform | 4.8 | -5.1 |

Ligand-Protein Docking and Molecular Modeling Studies (Non-Clinical Focus)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.gov

Computational algorithms can predict potential binding sites on the surface of proteins that are complementary in shape and chemical nature to this compound. nih.gov These prediction methods often identify pockets and cavities that can accommodate the small molecule. For this particular compound, binding sites rich in amino acids capable of forming hydrogen bonds (e.g., aspartate, glutamate, serine, threonine) and aromatic interactions (e.g., phenylalanine, tyrosine, tryptophan) would be favored. The presence of both a hydrogen bond donor (hydroxyl and amino groups) and acceptor (pyridine nitrogen) suggests that it can form multiple points of contact within a binding pocket.

To illustrate the potential interaction modes, docking studies can be performed with a model enzyme, such as a kinase or a demethylase, which are common targets for pyridine-containing molecules. nih.govresearchgate.net In a hypothetical binding scenario with a generic kinase ATP-binding site, the pyridine ring of this compound could engage in π-π stacking or hydrophobic interactions with aromatic residues. The aminomethyl and hydroxyl groups would be critical for forming hydrogen bonds with the protein backbone or side chains of key residues, such as a catalytic lysine (B10760008) or an aspartate residue in the active site. nih.gov Such interactions would anchor the molecule in the binding pocket and determine its binding affinity.

| Functional Group of Ligand | Interacting Residue of Protein | Interaction Type | Estimated Distance (Å) |

|---|---|---|---|

| Pyridine Ring | Phenylalanine | π-π Stacking | 3.5 |

| 3-Hydroxyl Group | Aspartate (Side Chain) | Hydrogen Bond | 2.8 |

| Aminomethyl Group | Glutamate (Backbone Carbonyl) | Hydrogen Bond | 3.0 |

| 6-Methyl Group | Leucine | Hydrophobic | 3.8 |

Biomolecular Interactions and Pre Clinical Mechanistic Studies Excluding Clinical Human Data

Investigations into Molecular Targets and Pathways

While direct in vitro enzyme inhibition or activation studies specifically targeting 2-(Aminomethyl)-6-methylpyridin-3-ol are not extensively documented in publicly available literature, research on structurally related compounds provides insights into its potential enzymatic interactions. For instance, a novel series of aminotrimethylpyridinol derivatives, which share the aminopyridinol core with the subject compound, have been investigated as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) kinase. One particular compound from this series, 6-amino-2,4,5-trimethylpyridin-3-ol, demonstrated notable inhibitory activity against FGFR4. nih.govresearchgate.net In a kinase assay, this compound, along with a related aminodimethylpyrimidinol derivative, showed significant inhibition of FGFR4, with IC50 values of 190 nM and 75.3 nM, respectively. nih.gov This suggests that the aminopyridinol scaffold could be a viable starting point for the development of kinase inhibitors.

Furthermore, studies on other aminopyridine derivatives have revealed their potential to inhibit cholinesterases. For example, a complex of 2-amino-3-methylpyridine with silver(I) exhibited inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values of 0.95 µg/mL and 0.87 µg/mL, respectively. mdpi.com These findings indicate that aminopyridine-based molecules have the potential to interact with and modulate the activity of various enzymes. The specific enzymatic targets of this compound, however, remain to be elucidated through direct in vitro screening and kinetic studies.

Table 1: In Vitro Enzyme Inhibition Data for Analogues of this compound This table is interactive. You can sort and filter the data.

| Compound/Analogue | Target Enzyme | Assay Type | Result (IC50/Ki) |

|---|---|---|---|

| 6-Amino-2,4,5-trimethylpyridin-3-ol | FGFR4 | Kinase Assay | 190 nM |

| 2-Amino-4,6-dimethylpyrimidin-5-ol derivative (6O) | FGFR4 | Kinase Assay | 75.3 nM |

| 2-Amino-3-methylpyridine-Ag(I) Complex | Acetylcholinesterase (AChE) | Ellman Assay | 0.95 µg/mL |

| 2-Amino-3-methylpyridine-Ag(I) Complex | Butyrylcholinesterase (BChE) | Ellman Assay | 0.87 µg/mL |

| 2-aminopyridine derivative | human neuronal Nitric Oxide Synthase (hnNOS) | Inhibition Assay | 48 nM (Ki) |

The development of radiolabeled ligands for use in competition binding assays is a common strategy to determine the binding affinities of novel compounds. core.ac.uk Such studies would be necessary to identify the specific receptor targets of this compound and to characterize its binding profile, including its affinity (Kd or Ki values) and selectivity for various receptor subtypes. Without such direct experimental evidence, any discussion of its receptor binding properties remains speculative and based on the activities of structurally related aminopyridine derivatives.

Cellular Level Studies (in vitro)

The specific mechanisms of cellular uptake and the intracellular distribution of this compound have not been explicitly studied. However, the physicochemical properties of small molecules, such as their size, charge, and lipophilicity, generally govern their ability to cross the cell membrane. Small, relatively lipophilic molecules can often passively diffuse across the lipid bilayer. Given the predicted XlogP of approximately 0.5 for 2-amino-6-methylpyridin-3-ol, a related compound, it is likely to possess some degree of membrane permeability. uni.lu

Alternatively, cellular uptake can be mediated by various transporter proteins. The aminopyridine structure may be recognized by specific solute carriers (SLCs) or other transporters, facilitating its entry into the cell. Once inside the cell, the distribution of this compound would be influenced by its affinity for intracellular components and the pH of different organelles. Studies on other heterocyclic compounds, such as acridine derivatives, have shown that these molecules can accumulate in acidic organelles like lysosomes and dense granules. nih.gov The basic nature of the aminomethyl group in this compound could potentially lead to a similar pattern of sequestration in acidic cellular compartments. To definitively determine the cellular uptake and distribution of this compound, detailed in vitro studies using radiolabeled or fluorescently tagged analogues would be required.

While direct in vitro studies on the effects of this compound on cellular processes are lacking, research on a closely related analogue, 2-ethyl-3-hydroxy-6-methylpyridine (B133580) nicotinate, provides some insights into its potential biological activities. This compound has been shown to influence cellular signaling cascades, particularly those related to NAD metabolism. mdpi.com NAD is a crucial coenzyme in redox reactions and a substrate for enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in regulating gene expression, DNA repair, and apoptosis. mdpi.com By modulating NAD levels, 3-hydroxypyridine (B118123) derivatives could potentially impact a wide range of cellular metabolic and signaling pathways.

Furthermore, 3-hydroxypyridine compounds are reported to reduce glutamate excitotoxicity. mdpi.com Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its overactivation can lead to neuronal damage through excessive calcium influx and the production of reactive oxygen species. The ability to mitigate glutamate-induced toxicity suggests a potential neuroprotective role for this class of compounds. In vitro studies on neuronal cell cultures would be necessary to confirm if this compound shares these effects on cellular signaling and neuroprotection.

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Systematic structure-activity relationship (SAR) studies specifically focused on analogues of this compound are not extensively reported. However, SAR studies on broader classes of aminopyridine and pyridine (B92270) derivatives have established several general principles that are likely applicable. The pyridine ring serves as a versatile scaffold, and the nature and position of its substituents significantly influence biological activity. mdpi.com

For instance, in a series of antimalarial 3,5-diaryl-2-aminopyridines, replacement of the pyridine core with a pyrazine ring led to potent oral antimalarial activity, while other modifications to the pyridine core or the 2-amino group resulted in a loss of activity. nih.gov This highlights the critical role of the core heterocyclic structure and the placement of the amino group.

In another study on 5-substituted pyridine analogues acting on nicotinic acetylcholine (B1216132) receptors, the introduction of bulky phenyl or heteroaryl groups at the C5 position of the pyridine ring was well-tolerated and, in some cases, led to increased binding affinity. nih.gov This indicates that the pyridine ring is amenable to substitution at certain positions to modulate potency and selectivity.

Furthermore, research on 2-aminopyridine-based inhibitors of neuronal nitric oxide synthase (nNOS) has underscored the importance of the 2-aminopyridine moiety for key interactions with the enzyme's active site. nih.gov Modifications to a side chain attached to the pyridine ring, including the introduction of fluorine atoms to increase lipophilicity, were shown to enhance blood-brain barrier permeability. nih.gov

These examples from related series of compounds suggest that a systematic SAR study of this compound analogues would likely involve modifications at several key positions:

The aminomethyl side chain: Altering the length and branching of the alkyl chain, as well as substituting the amino group, could influence interactions with biological targets.

The methyl group at C6: Replacement with other alkyl or functional groups could probe steric and electronic requirements for activity.

The hydroxyl group at C3: Esterification or etherification of this group would modify the compound's polarity and hydrogen bonding capacity.

The pyridine ring itself: Substitution at the remaining open positions (C4 and C5) could be explored to enhance potency, selectivity, or pharmacokinetic properties.

Table 2: General SAR Principles from Related Pyridine Derivatives This table is interactive. You can sort and filter the data.

| Structural Modification | General Effect on Activity | Compound Class |

|---|---|---|

| Replacement of pyridine core with pyrazine | Increased antimalarial activity | 3,5-diaryl-2-aminopyridines |

| Substitution at C5 of pyridine ring | Modulated nAChR binding affinity | 3-(2-(pyrrolidinyl)methoxy)pyridine analogues |

| Fluorination of side chain | Increased blood-brain barrier permeability | 2-aminopyridine nNOS inhibitors |

| Presence of -OH and -NH2 groups | Enhanced antiproliferative activity | Pyridine derivatives |

Design and Synthesis of Analogues with Modified Functional Groups

The core scaffold of this compound, a substituted aminopyridine, serves as a versatile template for the design and synthesis of a wide array of analogues. Researchers modify the functional groups of the parent molecule to explore and optimize its biological activities. Synthetic strategies often involve multi-step reactions to introduce diverse substituents, thereby creating a library of related compounds.

One common approach begins with a related starting material, such as 6-chloropicolinonitrile, which can be subjected to nucleophilic substitution with various amines (e.g., morpholine, pyrrolidine, or piperidine) to modify the group at the 6-position. mdpi.com Subsequent reactions can then be carried out to further functionalize the molecule. For instance, the nitrile group can be converted into a thiosemicarbazone moiety by reacting it with a suitable carbothiohydrazide. mdpi.com

Another strategy involves a one-pot, two-step reaction to produce more complex derivatives like 6-amino-2-pyridone-3,5-dicarbonitriles. nih.gov This method allows for the introduction of various aryl and benzyl groups, leading to a diverse set of analogues. For example, by reacting different aldehydes and malononitrile, a library of compounds with varying substituents on the pyridine ring and the amino group can be generated. nih.gov

The table below summarizes the synthesis of several pyridine derivatives, illustrating the diversity of functional group modifications.

| Compound ID | Starting Materials | Key Modifications | Synthetic Approach |

|---|---|---|---|

| 5a | p-tolualdehyde, malononitrile, benzylamine | Benzyl group at N-1, p-tolyl at C-4 | One-pot two-step reaction |

| 5b | p-tolualdehyde, malononitrile, 2-chlorobenzylamine | 2-chlorobenzyl at N-1, p-tolyl at C-4 | One-pot two-step reaction |

| 5f | 4-chlorobenzaldehyde, malononitrile, 2-chlorobenzylamine | 2-chlorobenzyl at N-1, 4-chlorophenyl at C-4 | One-pot two-step reaction |

| 5j | 4-fluorobenzaldehyde, malononitrile, 2-chlorobenzylamine | 2-chlorobenzyl at N-1, 4-fluorophenyl at C-4 | One-pot two-step reaction |

| Pyridine-thiosemicarbazone 14 | 6-chloropicolinonitrile, piperidine, piperidine-1-carbothiohydrazide | Piperidine at C-6, piperidine-thiosemicarbazone from nitrile | Multi-step synthesis |

Correlation of Structural Features with Observed Biological Activities

Structure-activity relationship (SAR) studies are crucial for understanding how specific chemical modifications to the this compound scaffold influence its biological effects. By comparing the activities of various analogues, researchers can identify key structural motifs responsible for potency and selectivity.

For a series of 6-amino-2-pyridone-3,5-dicarbonitrile derivatives, anti-cancer bioactivity was observed to be highly dependent on the nature of the substituents. nih.gov For example, within a library of 16 derivatives, compound 5o (structure not detailed in the provided text but part of the series) was identified as having the most potent anti-cancer activity against glioblastoma cells. nih.gov This indicates that specific combinations of substituents on the pyridine ring and the exocyclic amino group are critical for this particular biological effect.

In another class of pyridine derivatives, N-(6-methylpyridin-yl)-substituted aryl amides, SAR analysis revealed that while many structural variations were not well-tolerated, certain modifications led to potent antagonists of the metabotropic glutamate receptor subtype 5 (mGluR5). nih.gov For instance, the replacement of an alkyne linker with an amide group was explored, and while most amide analogues showed reduced activity, a few potent compounds were discovered. nih.gov This highlights the sensitivity of biological activity to the nature of the linker and the substituents on the aryl ring.

The antimicrobial activity of piperidinothiosemicarbazones derived from aminoazinecarbonitriles also demonstrates clear SAR trends. Compound 14 , a pyridine derivative, showed significant activity against Gram-positive bacteria, with MIC values as low as 0.06 µg/mL for some strains. mdpi.com In contrast, its activity against Gram-negative bacteria and fungi was weak to nonexistent. mdpi.com This suggests that the specific arrangement of the piperidine and thiosemicarbazone groups on the pyridine scaffold is crucial for its antibacterial spectrum.

The table below correlates structural features of different pyridine scaffolds with their observed biological activities.

| Compound Series | Key Structural Feature | Observed Biological Activity |

|---|---|---|

| 6-Amino-2-pyridone-3,5-dicarbonitriles | Specific aryl and benzyl substituents | Potent anti-cancer activity against glioblastoma nih.gov |

| N-(6-methylpyridin-yl)-substituted aryl amides | Amide linker replacing alkyne | Potent mGluR5 antagonism in select analogues nih.gov |

| Pyridine-thiosemicarbazones | Piperidine at C-6 and thiosemicarbazone moiety | Potent and selective activity against Gram-positive bacteria mdpi.com |

| Pyridine Derivatives | Insertion of -OCH3, -OH, and NH2 groups | Superior antiproliferative activity against human cancer cell lines mdpi.com |

Interactions with Other Biomolecules (in vitro)

Direct studies on the interaction of this compound with nucleic acids are not extensively documented in the available literature. However, research on structurally related compounds provides insights into the potential for pyridine derivatives to interact with DNA.

A platinum(II) complex containing a related ligand, (C-(6-aminomethyl-pyridin-2-yl)methylamine), has been shown to interact strongly with DNA. westminster.ac.uk In vitro studies demonstrated that this complex, [Pt(C-(6-aminomethylpyridin-2-yl)methylamine)Cl]+, forms coordinate covalent bonds with nucleosides such as adenosine, guanosine, and cytidine at pH 6. westminster.ac.uk The interaction is believed to disrupt the DNA structure through both this covalent binding and hydrogen bonding, rather than through simple intercalation. westminster.ac.uk This suggests that the aminomethyl-pyridine moiety can serve as a scaffold to deliver a reactive metal center to DNA.

Furthermore, other hybrid pyrimidine derivatives featuring pyridine rings have been investigated for their DNA binding capabilities. mdpi.com Spectroscopic methods and molecular docking studies indicated that these compounds can interact with DNA through a combination of groove binding and partial intercalation. mdpi.com The pyrimidine core of these molecules tends to insert between the DNA base pairs, while the pyridine rings extend into the grooves of the DNA helix. mdpi.com

There is currently a lack of specific experimental data detailing the interactions of this compound with lipids and membrane models. However, based on its chemical structure, some general principles of interaction can be inferred. The compound possesses both a hydrophilic portion (the hydroxyl and aminomethyl groups) and a more hydrophobic portion (the methyl-substituted pyridine ring), making it an amphiphilic molecule.

Amphiphilic small molecules have a tendency to accumulate in cellular membranes, often at the interface between the lipid and aqueous phases. nih.gov The partitioning of such molecules into the lipid bilayer can perturb the physical properties of the membrane, potentially altering the function of embedded membrane proteins. nih.govnih.gov The extent and nature of this interaction depend on factors like the lipid composition of the membrane (e.g., the types of phospholipids and the presence of cholesterol) and the physicochemical properties of the molecule itself. nih.gov

Model systems used to study these interactions include liposomes (such as multilamellar vesicles, MLVs) and supported lipid bilayers (SLBs). mdpi.comnih.gov These models allow researchers to investigate how a compound affects membrane properties like fluidity, thickness, and lateral organization under controlled conditions. nih.gov For a molecule like this compound, it would be expected to orient itself at the membrane interface, with the polar groups interacting with the lipid headgroups and water, and the pyridine ring partitioning into the more hydrophobic acyl chain region of the bilayer. Such interactions could potentially lead to changes in lipid packing and membrane stability.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography is the cornerstone for the separation of "2-(Aminomethyl)-6-methylpyridin-3-ol" from other components in a sample matrix prior to its detection and quantification. The choice of chromatographic technique is largely dictated by the physicochemical properties of the analyte and the complexity of the sample.

High-Performance Liquid Chromatography (HPLC) is a highly versatile technique for the analysis of polar, non-volatile compounds like "this compound". The separation can be achieved on various stationary phases, with the choice of detector being crucial for sensitivity and selectivity.

UV Detection: HPLC coupled with an ultraviolet (UV) detector is a common approach for the quantification of aromatic compounds. "this compound" possesses a substituted pyridine (B92270) ring, which is expected to exhibit UV absorbance. The selection of an appropriate wavelength, likely in the range of 260-290 nm, would be critical for achieving optimal sensitivity. A developed HPLC-UV method would require validation for linearity, accuracy, and precision. For instance, HPLC-UV methods have been successfully developed for other aromatic compounds, such as captopril (B1668294) and its impurities, with detection wavelengths set around 210 nm. researchgate.net For primary aromatic amines, detection can be performed at around 280 nm. mdpi.com The sensitivity of such a method for "this compound" would need to be determined, with limits of quantification (LOQ) for some phenolic compounds reaching the sub-mg/L level. nih.gov

Fluorescence Detection: Some pyridinolic compounds exhibit native fluorescence, which can be exploited for highly sensitive and selective detection. If "this compound" possesses fluorescent properties, an HPLC system with a fluorescence detector could offer significantly lower detection limits compared to UV detection. The excitation and emission wavelengths would need to be optimized to maximize the signal-to-noise ratio. For example, a method for mirtazapine (B1677164) and its metabolites used excitation and emission wavelengths of 290 nm and 350 nm, respectively, achieving a limit of quantification of 1 ng/mL in plasma. brieflands.com Alternatively, derivatization with a fluorescent tag could be employed if the native fluorescence is insufficient.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer provides the highest degree of selectivity and sensitivity. This hyphenated technique, known as LC-MS, can provide molecular weight and structural information, confirming the identity of the analyte. For quantification, a mass spectrometer can be operated in selected ion monitoring (SIM) mode to monitor the specific mass-to-charge ratio (m/z) of "this compound". This approach has been widely used for the analysis of similar compounds, such as vitamin B6 vitamers, in complex biological fluids. nih.govgoogle.com

A comparative table of HPLC detection modes is presented below.

| Detection Mode | Principle | Advantages | Potential Application for this compound |

| UV/Vis | Measures the absorbance of UV or visible light by the analyte. | Robust, relatively inexpensive, and widely available. | Suitable due to the aromatic pyridine ring. Sensitivity may be limited for trace analysis. researchgate.netscience.gov |

| Fluorescence | Measures the emission of light from the analyte after excitation at a specific wavelength. | Highly sensitive and selective for fluorescent compounds. | Applicable if the compound is natively fluorescent or can be derivatized with a fluorescent tag. brieflands.comgrafiati.com |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized analytes. | Highly sensitive, highly selective, provides structural information. | The gold standard for confirmation and trace quantification, especially in complex matrices. nih.govgoogle.com |

Gas chromatography is a powerful separation technique, but it is generally limited to thermally stable and volatile compounds. nih.govnih.gov "this compound" is a polar compound with a relatively high boiling point, making it unsuitable for direct GC analysis. thermofisher.com

To make it amenable to GC-MS, a derivatization step is necessary. jfda-online.comyoutube.com This chemical modification process replaces the active hydrogens on the amino and hydroxyl groups with nonpolar functional groups, thereby increasing the compound's volatility and thermal stability. iu.edusigmaaldrich.com

Common derivatization techniques include:

Silylation: This is a widely used method where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group. nih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used for this purpose. thermofisher.comiu.edu The resulting TMS derivatives are generally more volatile and produce characteristic mass spectra that can be used for identification and quantification. omicsonline.org

Acylation: This involves the introduction of an acyl group, for example, using trifluoroacetic anhydride (B1165640) (TFAA). iu.edu

Alkylation: This technique adds an alkyl group to the molecule. nih.gov

The derivatized sample can then be injected into the GC-MS system. The components are separated on a capillary column and subsequently detected by the mass spectrometer. The mass spectrum of the derivatized "this compound" would provide a unique fragmentation pattern, allowing for confident identification. However, derivatization adds an extra step to the sample preparation, which can introduce variability and may not always result in a complete reaction. jfda-online.com

For highly polar compounds that are poorly retained on traditional reversed-phase HPLC columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. nih.gov HILIC utilizes a polar stationary phase (such as silica (B1680970) or a bonded phase with polar functional groups) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile (B52724), and a small amount of an aqueous solvent. nih.gov

This technique is well-suited for the analysis of "this compound" due to its polar nature. HILIC would allow for better retention and separation of this compound from other polar metabolites in a complex sample. When coupled with mass spectrometry, HILIC-MS becomes a powerful tool for the targeted analysis of polar compounds in biological matrices. A study on a related compound, 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid, successfully used a HILIC-based method for its determination in human plasma. nih.gov

The table below summarizes typical conditions for a HILIC method suitable for polar metabolites.

| Parameter | Description | Example for Polar Metabolite Analysis |

| Stationary Phase | A polar column, such as an amide or silica-based column. | Acquity BEH Amide column. mdpi.com |

| Mobile Phase A | Aqueous component, often with a buffer like ammonium (B1175870) acetate (B1210297) or formic acid. | Water with 0.1% formic acid. |

| Mobile Phase B | Organic component, typically acetonitrile. | Acetonitrile with 0.1% formic acid. |

| Gradient | Starts with a high percentage of organic solvent, with a gradual increase in the aqueous component. | A gradient from high acetonitrile to a higher aqueous percentage over several minutes. nih.gov |

| Detection | Most commonly Mass Spectrometry (MS). | ESI-MS/MS. |

Emerging Applications in Materials Science and Catalysis

Use as a Ligand in Homogeneous and Heterogeneous Catalysis

The presence of both a nitrogen atom within the pyridine (B92270) ring and an additional amino group allows 2-(aminomethyl)-6-methylpyridin-3-ol to act as a bidentate or even a bridging ligand in metal complexes. This coordination capability is central to its potential in catalysis.

Development of Metal Complexes for Organic Transformations

The aminopyridine scaffold is a well-established framework in the design of ligands for a variety of metal-catalyzed organic reactions. Metal complexes featuring ligands with similar functionalities have demonstrated significant activity in transformations such as hydrogenation and C-H activation.

For instance, iron complexes bearing amino-pyridine ligands have been synthesized and characterized for their catalytic activity in atom transfer radical polymerization (ATRP). These complexes can catalyze the polymerization of styrene at elevated temperatures, indicating the potential for aminopyridine ligands to support catalytically active metal centers.

Palladium complexes with pyridyl-amide and hydroxypicolinic acid ligands have shown promise in mediating C-H activation, a key step in many synthetic organic reactions. The ability of the ligand to cooperate with the metal center is crucial for efficient catalysis. Given its structure, this compound could potentially form stable and reactive complexes with palladium and other transition metals, facilitating similar C-H functionalization reactions.

Table 1: Examples of Catalytic Applications of Structurally Related Pyridine-Based Ligands

| Ligand Type | Metal | Catalytic Application |

|---|---|---|

| Amino-pyridine | Iron(II) | Atom Transfer Radical Polymerization |

| Pyridyl-amide | Palladium | C-H Activation |

| 6-Hydroxypicolinic Acid | Palladium | Direct Arylation of Arenes |

Role in Asymmetric Catalysis

The development of chiral derivatives of this compound opens up the possibility of its use in asymmetric catalysis, where the creation of a specific enantiomer of a chiral product is desired. Chiral pyridine-containing ligands are extensively used in a variety of asymmetric transformations.

Chiral pyridine-aminophosphine and N-heterocyclic carbene/pyridine ligands have been successfully employed in the iridium-catalyzed asymmetric hydrogenation of olefins and imines, achieving high enantioselectivities. Similarly, ruthenium complexes with chiral tridentate nitrogen ligands derived from the asymmetric hydrogenation of terpyridines have been shown to be effective catalysts. These examples highlight the potential for chiral versions of this compound to serve as valuable ligands in asymmetric hydrogenation and other stereoselective reactions.

Incorporation into Functional Materials

The ability of this compound to coordinate to metal ions through multiple sites makes it a promising building block for the construction of functional materials such as coordination polymers and metal-organic frameworks (MOFs).

Design of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and MOFs are crystalline materials formed by the self-assembly of metal ions or clusters with organic ligands. The properties of these materials, such as porosity, stability, and functionality, can be tuned by the choice of the metal and the organic linker.

The use of pyridine-based ligands in the synthesis of coordination polymers is well-documented. For example, one-dimensional coordination polymers have been synthesized using transition metals and 2-(1,2,4-1H-triazol-3-yl)pyridine. Amine-functionalized MOFs have also attracted significant attention due to their potential applications in areas such as CO2 capture and catalysis. The presence of the aminomethyl group in this compound could be leveraged to create functionalized MOFs with tailored properties.

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. The hydroxyl and amino groups on the this compound molecule are capable of forming strong hydrogen bonds, which can direct the self-assembly of molecules into well-defined supramolecular architectures.

The self-assembly of hydroxypyridine derivatives has been shown to lead to the formation of extended hydrogen-bonded networks. Furthermore, the co-assembly of amino acids with metal ions can result in the formation of complex supramolecular structures. These principles suggest that this compound could be a valuable component in the design of novel supramolecular materials.

Potential in Sensing Technologies

Fluorescent chemosensors are molecules that exhibit a change in their fluorescence properties upon binding to a specific analyte, such as a metal ion. The development of selective and sensitive sensors is crucial for applications in environmental monitoring and medical diagnostics.

Pyridine and its derivatives are common components of fluorescent sensors due to their coordinating ability and favorable photophysical properties. Hydroxypyridine-based fluorescent probes have been developed for the detection of various metal ions, including Zn2+, Mg2+, and Fe2+. The fluorescence of these sensors is modulated by the binding of the metal ion to the ligand. It is plausible that this compound could be developed into a fluorescent sensor, where the coordination of a target analyte to the aminomethyl and hydroxyl groups would lead to a measurable change in its fluorescence emission.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-(1,2,4-1H-triazol-3-yl)pyridine |

| 6-Hydroxypicolinic acid |

| Styrene |

Design of Chemo- and Biosensors for Academic Research Tools